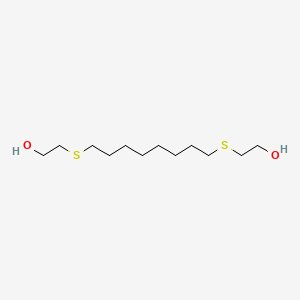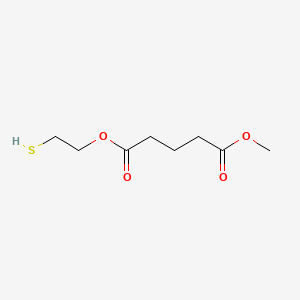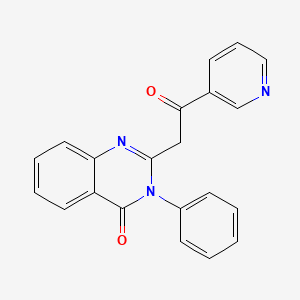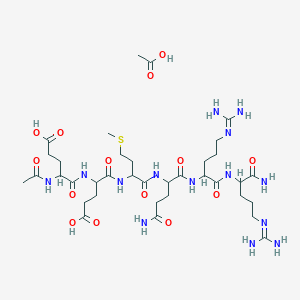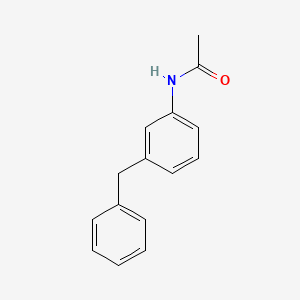![molecular formula C18H15N3O4 B13759228 2-[(2,4-Dinitrophenyl)methylene]-1-ethyl-1,2-dihydroquinoline CAS No. 61354-93-6](/img/structure/B13759228.png)
2-[(2,4-Dinitrophenyl)methylene]-1-ethyl-1,2-dihydroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2,4-Dinitrophenyl)methylene]-1-ethyl-1,2-dihydroquinoline is a chemical compound with the molecular formula C18H15N3O4. This compound is known for its unique structure, which includes a quinoline core substituted with a 2,4-dinitrophenyl group. It has been studied for various applications in scientific research due to its interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-Dinitrophenyl)methylene]-1-ethyl-1,2-dihydroquinoline typically involves the condensation of 2,4-dinitrobenzaldehyde with 1-ethyl-1,2-dihydroquinoline. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to reflux and stirred for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents involved.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2,4-Dinitrophenyl)methylene]-1-ethyl-1,2-dihydroquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield amino derivatives, while oxidation could produce quinoline N-oxides.
Wissenschaftliche Forschungsanwendungen
2-[(2,4-Dinitrophenyl)methylene]-1-ethyl-1,2-dihydroquinoline has been explored for various scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It may be used in the development of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 2-[(2,4-Dinitrophenyl)methylene]-1-ethyl-1,2-dihydroquinoline involves its interaction with various molecular targets. The nitro groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative stress in cells, which may be harnessed for therapeutic purposes, such as targeting cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(2,4-Dinitrophenyl)methylene]-1,2-dihydroquinoline
- 2-[(2,4-Dinitrophenyl)methylene]-1-methyl-1,2-dihydroquinoline
- 2-[(2,4-Dinitrophenyl)methylene]-1-phenyl-1,2-dihydroquinoline
Uniqueness
2-[(2,4-Dinitrophenyl)methylene]-1-ethyl-1,2-dihydroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the ethyl group at the 1-position of the quinoline ring can influence its reactivity and interaction with other molecules, making it a valuable compound for various research applications .
Eigenschaften
CAS-Nummer |
61354-93-6 |
|---|---|
Molekularformel |
C18H15N3O4 |
Molekulargewicht |
337.3 g/mol |
IUPAC-Name |
2-[(2,4-dinitrophenyl)methylidene]-1-ethylquinoline |
InChI |
InChI=1S/C18H15N3O4/c1-2-19-15(9-7-13-5-3-4-6-17(13)19)11-14-8-10-16(20(22)23)12-18(14)21(24)25/h3-12H,2H2,1H3 |
InChI-Schlüssel |
XATSRGCAHHALNI-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=CC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C=CC3=CC=CC=C31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


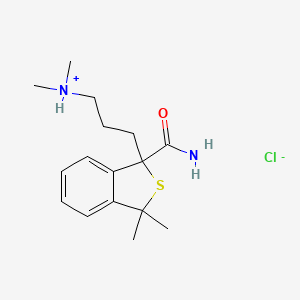
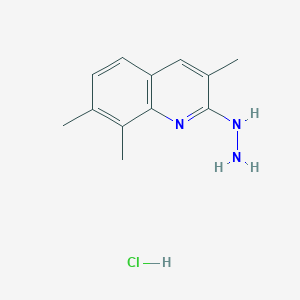
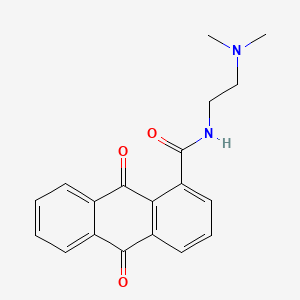


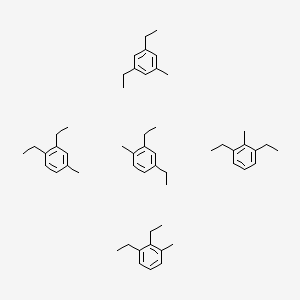
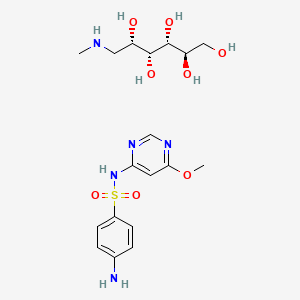
![N-[(o-Nitrophenyl)thio]-L-threonine](/img/structure/B13759233.png)
